Debutyldronedarone

Cardiology Endocrinology Pharmacology

Quantifying dronedarone's major active metabolite in PK studies demands a high-purity reference standard free from cross-reactive impurities. Debutyldronedarone (EP Impurity A) resolves this: • Selective TRα1 inhibitor - 77% inhibition of T3 binding to TRα1 vs. 25% for TRβ1, enabling targeted mechanistic research • ≥98% HPLC purity ensures reliable calibration for LC-MS/MS therapeutic drug monitoring • Official EP reference standard available; in-stock with global shipping for immediate method validation

Molecular Formula C27H36N2O5S
Molecular Weight 500.7 g/mol
CAS No. 141626-35-9
Cat. No. B1669980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebutyldronedarone
CAS141626-35-9
SynonymsDebutyldronedarone;  SR 35021;  UNII-C3801M93QC.
Molecular FormulaC27H36N2O5S
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC
InChIInChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3
InChIKeyIJVZZGIAELTWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Debutyldronedarone: Metabolite & Impurity Reference


Debutyldronedarone (also known as N-Desbutyldronedarone or SR35021) is the major circulating, pharmacologically active metabolite of the antiarrhythmic drug dronedarone (Multaq®) [1]. This benzofuran derivative, lacking iodine atoms [2], is characterized by its molecular formula C27H36N2O5S and a molecular weight of 500.65 g/mol . As a key metabolite and a recognized impurity (EP Impurity A) in dronedarone drug substance [3], it is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and quality control, with a potency reported to be between one-tenth and one-third that of the parent compound .

EP Impurity A reference standard for dronedarone QC and analytical method validation

Active metabolite standard for PK bioanalysis and exposure-response research

Selective TRα1 inhibitor probe for cardiac signaling and pathway studies

Why Debutyldronedarone Substitution Fails


Generic substitution is scientifically unsound due to profound differences in selectivity, potency, and metabolic fate. While dronedarone itself shows minimal inhibition of thyroid hormone receptors, its metabolite debutyldronedarone acts as a potent and selective inhibitor of the thyroid hormone receptor alpha-1 (TRα1) [1]. This functional distinction is critical for research where a specific mechanism is under investigation. Furthermore, the compound's metabolic stability and pathways differ significantly from the parent drug, being primarily metabolized by MAO-A rather than CYP3A [2]. For analytical applications such as therapeutic drug monitoring (TDM) or impurity profiling, the use of genuine debutyldronedarone reference material is non-negotiable, as its unique retention time and mass spectral signature are essential for accurate identification and quantification in complex biological matrices [3].

Mechanism

TRα1 selectivity profile differs significantly from parent dronedarone; class-level agonists or antagonists may confound target-specific readouts.

Metabolism

Primarily metabolized by MAO-A, diverging from CYP3A-dependent parent clearance; metabolic fate alters exposure interpretation in in vivo models.

Analytical

Distinct retention time (4.0 min vs 6.0 min for dronedarone) and MS signature prevent interchangeability; unlabeled analogs or parent compound are not direct substitutes.

Debutyldronedarone Quantitative Comparison Evidence


TRα1 vs. TRβ1 Selectivity

Unlike dronedarone and its amiodarone-derived counterpart, debutyldronedarone exhibits potent and highly selective inhibition of the thyroid hormone receptor alpha-1 (TRα1) over the beta-1 (TRβ1) isoform. In a comparative in vitro study, debutyldronedarone inhibited T3 binding to TRα1 by 77%, compared to only 25% for TRβ1 [1]. In contrast, the parent drug dronedarone showed only a 14% inhibition on TRα1 and no effect on TRβ1 [1], while the amiodarone metabolite desethylamiodarone inhibited both receptors equally [1]. This selectivity is a key differentiator for mechanism-of-action studies.

TRα1 vs. TRβ1 selectivity
Head-to-head
TRα1: 77% inhibition | TRβ1: 25% inhibition vs. parent 14% TRα1
Supports TRα1-specific pathway interpretation; avoids confounding TRβ1 activation.
In vitro binding assay, human receptors.
Cardiology Endocrinology Pharmacology

TRα1 Inhibitor Potency

Debutyldronedarone's selectivity is further quantified by its IC50 values. It inhibits T3 binding to TRα1 with an IC50 of 59 µM, which is nearly 5-fold more potent than its inhibition of TRβ1 (IC50 = 280 µM) . This provides a quantitative basis for its selective action. The parent compound, dronedarone, is a much weaker inhibitor, with an IC50 of approximately 316 nM against TRα1 [1], highlighting that the primary pharmacological effect on this target is driven by the metabolite.

TRα1 inhibitor potency
Reported
IC₅₀ TRα1: 59 µM
IC₅₀ TRβ1: 280 µM
Provides quantitative basis for dose-response design in TRα1-focused assays.
4.7-fold selectivity window; parent dronedarone IC₅₀ ~316 nM on TRα1.
Endocrinology Drug Discovery Assay Development

CYP2J2 and sEH Off-Target Inhibition

The compound's off-target profile is distinct from its parent and related analogs. In cell-free assays, debutyldronedarone inhibits CYP2J2 (IC50 = 1.59 µM) and soluble epoxide hydrolase (sEH; IC50 = 2.73 µM) . While dronedarone also inhibits these enzymes, the potency and relative impact may differ. This contrasts with its effect on cardiac cells, where it reduces intracellular ATP in H9c2 rat cardiomyocytes with an IC50 of 1.07 µM . The combination of these effects, including inhibition of mitochondrial Complex I (IC50 = 11.94 µM) , provides a more complete biological profile.

Off-target enzyme inhibition
Data to verify
CYP2J2 IC₅₀: 1.59 µM
sEH IC₅₀: 2.73 µM
H9c2 ATP IC₅₀: 1.07 µM
Polypharmacology context for cardiovascular off-target interpretation; source data unverified.
Cell-free enzymatic assays; mitochondrial Complex I IC₅₀ 11.94 µM.
Drug Metabolism Toxicology Cardiovascular Research

HPLC-UV Chromatographic Differentiation

For analytical laboratories, the precise chromatographic behavior of debutyldronedarone is a primary differentiator. A validated HPLC-UV method reports a distinct retention time of 4.0 minutes for debutyldronedarone (DBD), compared to 6.0 minutes for dronedarone (DRO) [1]. This clear separation is essential for accurate quantification. The method's lower limit of quantification (LLOQ) for DBD is 10 ng/mL, a key performance metric for TDM and PK studies [1]. An alternative LC-MS/MS method achieves a much lower LLOQ of 0.200 ng/mL for both analytes [2], highlighting the compound's unique mass spectrometric signature.

Chromatographic differentiation
Method context
HPLC-UV: tR 4.0 min (DBD) vs 6.0 min (DRO); LLOQ 10 ng/mL
LC-MS/MS: LLOQ 0.200 ng/mL
Supports bioanalytical method selectivity and independent quantification in research matrices.
Human plasma; isocratic HPLC-UV and gradient LC-MS/MS.
Analytical Chemistry Bioanalysis Therapeutic Drug Monitoring

Debutyldronedarone Key Applications


Impurity Profiling Reference Standard

Debutyldronedarone is officially designated as Dronedarone EP Impurity A [1]. Procurement of a high-purity reference standard (e.g., ≥98% by HPLC [2]) of this compound is mandatory for pharmaceutical manufacturers and QC laboratories. Its use enables the development and validation of analytical methods (HPLC, LC-MS) for the quantification and control of this specific impurity in dronedarone drug substance and finished products, ensuring compliance with stringent pharmacopeial (EP, USP) specifications.

PK & TDM Assay Development

As the major circulating active metabolite, debutyldronedarone is a critical analyte in clinical PK studies of dronedarone [3]. Its quantification is essential for understanding the drug's overall exposure and effect. The validated analytical methods described in Section 3 [4] rely on this compound as a primary standard to establish calibration curves and assess precision, accuracy, and recovery in human plasma. This makes it an indispensable tool for clinical pharmacology labs and CROs conducting TDM or PK evaluations of dronedarone.

TRα1 Cardiac Pharmacological Probe

Given its potent and selective inhibition of TRα1 (77% inhibition vs. 25% for TRβ1) [5], debutyldronedarone serves as a valuable small-molecule probe. It is ideal for academic and pharmaceutical researchers aiming to dissect the specific role of TRα1 in cardiac function, including heart rate regulation, QTc interval prolongation, and metabolic pathways. It provides a more targeted alternative to dronedarone itself, which lacks this strong, selective activity [5].

Metabolism & Drug-Drug Interaction Studies

Debutyldronedarone is used as a substrate or standard in in vitro studies investigating human drug metabolism. Research has shown it is metabolized primarily by MAO-A, a distinct pathway from the CYP3A-mediated clearance of its parent drug dronedarone [6]. This unique metabolic profile makes it a relevant compound for studies exploring potential drug-drug interactions or for use as a probe to assess MAO-A activity in complex biological systems.

Application
Selection Property
Validation Focus
Impurity profiling (QC)
EP Impurity A certified reference material
HPLC/LC-MS method validation and impurity limit control
PK bioanalysis research
Metabolite standard with documented chromatographic retention
Precision, accuracy, and LLOQ in human plasma research matrices
TRα1 pathway research
Selective TRα1 inhibition over TRβ1
Target engagement assays, cardiac electrophysiology model endpoints
In vitro metabolism studies
Distinct MAO-A mediated metabolic pathway
Drug-drug interaction potential, metabolite identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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